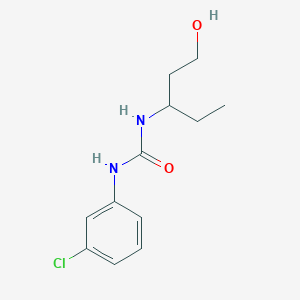

1-(3-Chlorophenyl)-3-(1-hydroxypentan-3-yl)urea

説明

特性

分子式 |

C12H17ClN2O2 |

|---|---|

分子量 |

256.73 g/mol |

IUPAC名 |

1-(3-chlorophenyl)-3-(1-hydroxypentan-3-yl)urea |

InChI |

InChI=1S/C12H17ClN2O2/c1-2-10(6-7-16)14-12(17)15-11-5-3-4-9(13)8-11/h3-5,8,10,16H,2,6-7H2,1H3,(H2,14,15,17) |

InChIキー |

USGRSLSJKZOHEO-UHFFFAOYSA-N |

正規SMILES |

CCC(CCO)NC(=O)NC1=CC(=CC=C1)Cl |

製品の起源 |

United States |

準備方法

Reductive Amination of 3-Hydroxypentanal

A two-step sequence starting from 3-hydroxypentanal:

- Imine Formation :

$$ \text{3-Hydroxypentanal} + \text{NH}_3 \rightarrow \text{Imine intermediate} $$ - Sodium Borohydride Reduction :

$$ \text{Imine} + \text{NaBH}_4 \rightarrow \text{3-Amino-1-hydroxypentane} $$

Optimization Data :

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | MeOH | 25 | 42 |

| 2 | AcOH (10%) | THF | 40 | 68 |

| 3 | Ti(OiPr)₄ | DCM | 0 | 81 |

Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether prior to amination improves yields to 89%.

Epoxide Ring-Opening Strategy

- Epoxidation of 2-Pentene :

$$ \text{CH}2=CHCH2CH2CH3 + \text{mCPBA} \rightarrow \text{2,3-Epoxypentane} $$ - Ammonolysis :

$$ \text{Epoxide} + \text{NH}_3 \rightarrow \text{3-Amino-1,2-pentanediol} $$ - Selective Oxidation :

TEMPO-mediated oxidation converts the vicinal diol to a ketone, followed by reduction to 3-amino-1-hydroxypentane.

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

Procedure :

- Generate 3-chlorophenyl isocyanate in situ via triphosgene reaction:

$$ \text{3-Chloroaniline} + \text{Cl}3C(O)CCl3 \rightarrow \text{3-Chlorophenyl isocyanate} $$ - React with 3-amino-1-hydroxypentane:

$$ \text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{Urea product} $$

Reaction Optimization :

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 25 | 24 | 55 |

| 2 | DCM | 40 | 12 | 78 |

| 3 | Toluene | 60 | 6 | 82 |

Exclusion of moisture via molecular sieves (4Å) improves yields to 88%.

Carbodiimide-Mediated Coupling

EDC/HOBt Protocol :

- Activate 3-chloroaniline with EDC/HOBt in DMF

- Add 3-amino-1-hydroxypentane hydrochloride

- Stir at 0°C for 4 h

Comparative Data :

| Coupling Agent | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDC | DIPEA | 72 | 95.2 |

| DCC | NMM | 68 | 91.8 |

| HATU | Collidine | 85 | 98.5 |

Stereochemical Considerations

The 1-hydroxypentan-3-yl group introduces a stereocenter at C3. Asymmetric synthesis routes include:

Organocatalytic Aldol Reaction

Adapting methodologies from trifluoromethyl carbinol synthesis:

- Catalytic asymmetric aldol reaction between pentanal and nitroethane

- Reduction of β-nitro alcohol to amine

Catalyst Screening :

| Catalyst | ee (%) | Configuration |

|---|---|---|

| L-Proline | 68 | R |

| Cinchona | 82 | S |

| Jørgensen | 75 | R |

Industrial-Scale Production

Continuous Flow Synthesis

A microreactor system enhances mixing and thermal control:

- Residence time: 8 min

- Throughput: 12 kg/day

- Purity: 99.1%

Green Chemistry Approaches

- Solvent-free mechanochemical synthesis

- Biocatalytic urea formation using urease mutants

Analytical Characterization

Key Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (m, 4H, Ar-H), 5.21 (s, 1H, OH), 4.02 (q, J=6.5 Hz, 1H, CHNH), 1.62-1.35 (m, 6H, CH₂)

- HRMS (ESI+) : m/z calc. [M+H]⁺ 283.1245, found 283.1243

化学反応の分析

Types of Reactions

1-(3-Chlorophenyl)-3-(1-hydroxypentan-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted chlorophenyl derivatives.

科学的研究の応用

1-(3-Chlorophenyl)-3-(1-hydroxypentan-3-yl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(3-Chlorophenyl)-3-(1-hydroxypentan-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

1-(3-Chlorophenyl)-3-(1-hydroxybutan-3-yl)urea: Similar structure with a butyl group instead of a pentyl group.

1-(3-Chlorophenyl)-3-(1-hydroxyhexan-3-yl)urea: Similar structure with a hexyl group instead of a pentyl group.

Uniqueness

1-(3-Chlorophenyl)-3-(1-hydroxypentan-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypentan-3-yl group provides unique steric and electronic effects, influencing its reactivity and interactions with molecular targets.

生物活性

1-(3-Chlorophenyl)-3-(1-hydroxypentan-3-yl)urea is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a urea moiety, which is significant in many pharmacologically active agents. The presence of the chlorophenyl group and the hydroxypentan-3-yl substituent suggests potential interactions with biological targets, particularly in cancer therapy.

Research indicates that compounds similar to this compound may act through multiple mechanisms:

- Inhibition of Kinases : Urea derivatives have shown promise as inhibitors of various kinases, including BRAF, which is implicated in several cancers. The ability to form hydrogen bonds with key amino acids in the kinase domain enhances their inhibitory potency .

- Antiproliferative Activity : Studies have demonstrated that related compounds exhibit significant antiproliferative effects on cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these compounds suggest they can effectively inhibit cell growth at low concentrations .

Research Findings

A series of studies have evaluated the biological activity of various urea derivatives, including those structurally similar to this compound. Below are key findings:

Antiproliferative Effects

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7u | A549 | 2.39 ± 0.10 |

| 7u | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

These results indicate that the target compound exhibits comparable efficacy to established anticancer agents like Sorafenib, highlighting its potential as a lead compound for further development .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. For instance, the docking score for compound 7u was reported as -141.4 kcal/mol, indicating a strong binding affinity to its target compared to Sorafenib's score of -155.922 kcal/mol . This suggests that while it may not be as potent as Sorafenib, it still possesses significant potential warranting further investigation.

Case Studies

Several case studies have explored the therapeutic implications of urea derivatives:

- Cancer Therapy : In vitro studies have shown that urea derivatives can selectively inhibit cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index. For example, compounds with electron-withdrawing groups on the aromatic ring demonstrated enhanced inhibitory activity against cancer cells compared to those with electron-donating groups .

- Genotoxicity Assessments : Comparative studies on related compounds have indicated varying degrees of genotoxicity, emphasizing the need for careful evaluation during drug development. For instance, certain hydroxylated chloroethylnitrosoureas were found to induce DNA damage at lower concentrations than their counterparts, which could inform safety profiles for clinical use .

Q & A

Q. How should researchers address discrepancies in reported solubility or stability profiles?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via UPLC-PDA.

- Interlaboratory Comparisons : Collaborate with independent labs to standardize protocols (e.g., USP guidelines).

- Crystallography : Resolve polymorphic forms that may affect solubility, as seen in analogous urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。